

1-(5-Bromo-2-fluorophenyl)ethanone solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromo-2-fluorophenyl)ethanone

Cat. No.: B170812

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An In-depth Technical Guide on the Solubility of **1-(5-Bromo-2-fluorophenyl)ethanone** in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromo-2-fluorophenyl)ethanone is a halogenated acetophenone derivative with the chemical formula C_8H_6BrFO .^[1] As a chemical intermediate, it serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[2][3]} The presence of bromo, fluoro, and carbonyl functional groups makes it a versatile reagent for various organic reactions, including nucleophilic additions and cross-coupling reactions.^[3]

Understanding the solubility of this compound is paramount for its practical application in synthesis, formulation, and biological screening. Solubility data dictates the choice of appropriate solvent systems for reactions, purification processes like crystallization, and the preparation of stock solutions for assays. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and relevant chemical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(5-Bromo-2-fluorophenyl)ethanone** is presented below. These properties are essential for predicting its behavior in different solvent systems.

Property	Value	Reference(s)
CAS Number	198477-89-3	[4][5]
Molecular Formula	C ₈ H ₆ BrFO	[1][6]
Molecular Weight	217.04 g/mol	[6][7]
Appearance	White to pale yellow solid	[2][8]
Melting Point	40-44 °C	[8]
Boiling Point	251 °C	[9][10]
Density	1.535 g/cm ³	[9][10]
Flash Point	106 °C	[9][10]

Solubility Profile

The solubility of a compound is influenced by its polarity, molecular size, and the nature of the solvent. The principle of "like dissolves like" provides a foundational guideline for predicting solubility. **1-(5-Bromo-2-fluorophenyl)ethanone** possesses a polar carbonyl group and a larger, more non-polar bromo-fluorophenyl ring, suggesting it will exhibit varied solubility across different organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **1-(5-Bromo-2-fluorophenyl)ethanone** across a wide range of organic solvents is not extensively published in the public domain. However, some key data points are available:

Solvent	Temperature	Solubility	Method	Reference(s)
Dimethyl Sulfoxide (DMSO)	Not Specified	200 mg/mL (921.49 mM)	Requires sonication	[4]
Water	Not Specified	Slightly soluble	Not Specified	[2][9][10][11]

The high solubility in DMSO, a polar aprotic solvent, is noteworthy and is a primary reason for its common use in preparing stock solutions for biological screening.[4] Its slight solubility in water is expected, given the predominantly non-polar character of the substituted benzene ring. [2][11]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[12]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of **1-(5-Bromo-2-fluorophenyl)ethanone** in a given organic solvent.

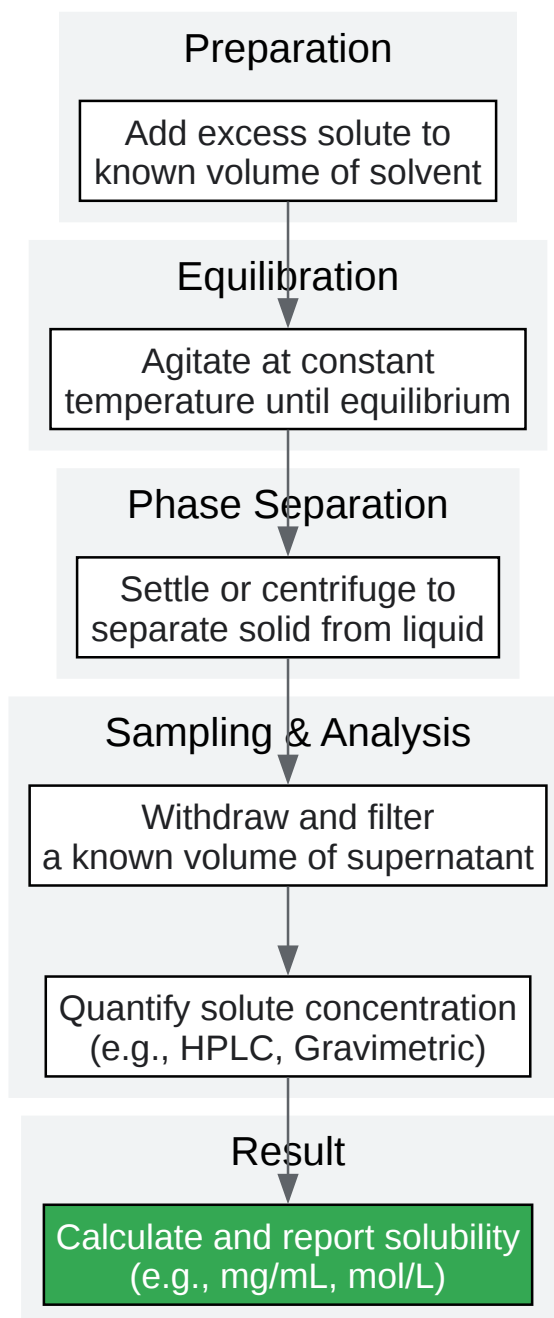
- **Preparation:** Add an excess amount of solid **1-(5-Bromo-2-fluorophenyl)ethanone** to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Agitate the mixture at a constant temperature using a shaker or rotator. This process can take several hours to days to ensure the solution has reached equilibrium.[13] For consistent results, a constant temperature bath is recommended.
- **Phase Separation:** Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical to avoid aspirating any solid particles. Filtering the supernatant through a syringe filter (e.g., 0.22 μm) is recommended.
- **Quantification:** Determine the concentration of the solute in the collected supernatant. This can be achieved through various analytical techniques:
 - **Gravimetric Analysis:** Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.
 - **Spectroscopic Analysis:** If the compound has a chromophore, UV-Vis spectroscopy can be used to determine the concentration by comparing its absorbance to a standard curve.
 - **Chromatographic Analysis:** High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining concentration.
- **Calculation:** Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Workflow for Shake-Flask Solubility Determination



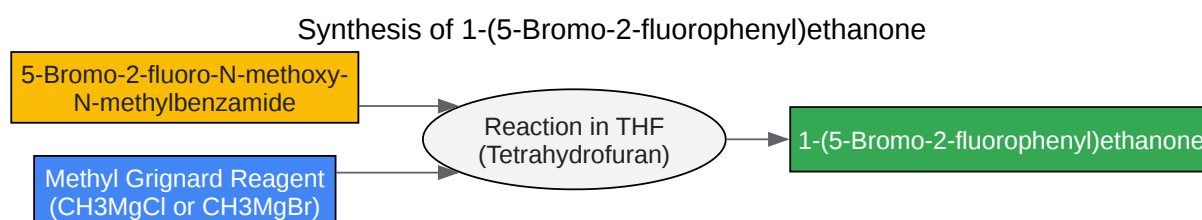
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Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Potential Biological Relevance

Synthetic Pathway

1-(5-Bromo-2-fluorophenyl)ethanone is typically synthesized from a substituted benzamide precursor. A common method involves the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with a Grignard reagent like methyl magnesium chloride or methylmagnesium bromide in a solvent such as tetrahydrofuran (THF).^{[1][2][9]}



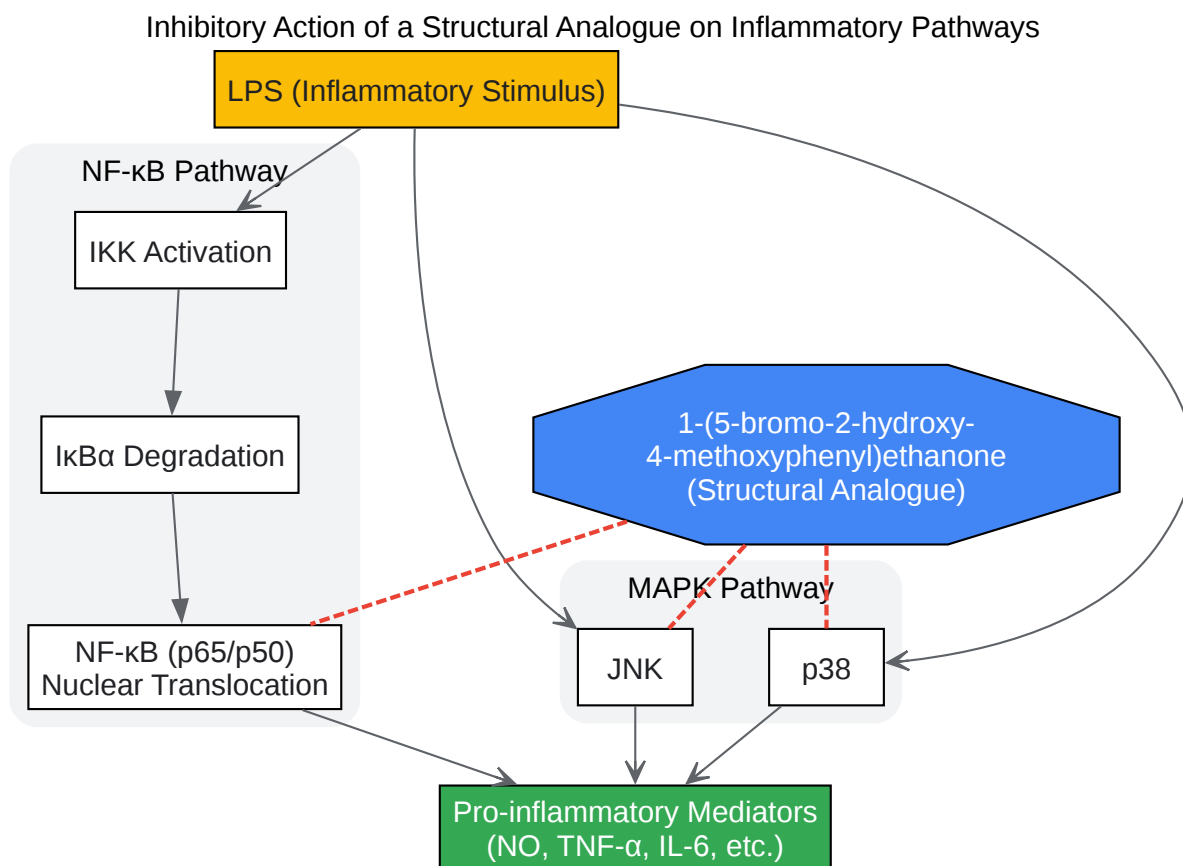
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Caption: Common synthetic route for the target compound.

Potential Biological Activity and Related Signaling Pathways

While **1-(5-Bromo-2-fluorophenyl)ethanone** itself is primarily documented as a synthetic intermediate, structurally similar compounds have demonstrated significant biological activity. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, an analogue isolated from seahorses, has been shown to suppress pro-inflammatory responses in microglia.^[14] This suppression is achieved by blocking key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[14]

This suggests that derivatives of the bromo-phenyl ethanone scaffold could be explored as potential anti-inflammatory agents. The diagram below illustrates the signaling cascade inhibited by this structural analogue.



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Caption: Inflammatory pathways blocked by a structural analogue.[14]

Conclusion

1-(5-Bromo-2-fluorophenyl)ethanone is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. While quantitative solubility data is currently limited to high solubility in DMSO and slight solubility in water, its molecular structure suggests moderate solubility in a range of common organic solvents. This guide provides standardized experimental protocols, such as the shake-flask method, to enable researchers to generate the specific data required for their applications. The established synthetic routes and the potential biological relevance, inferred from structurally related compounds, underscore the importance of this molecule in the fields of medicinal chemistry and drug development. Further systematic

studies to quantify its solubility in a broader array of organic solvents would be highly beneficial to the scientific community.

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- To cite this document: BenchChem. [1-(5-Bromo-2-fluorophenyl)ethanone solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170812#1-5-bromo-2-fluorophenyl-ethanone-solubility-in-organic-solvents>]

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